Limonin Bitterness Suppression: HDG vs. NHD
Hesperidin dihydrochalcone glucoside (HDG) demonstrates a quantifiably superior ability to suppress the bitterness of limonin and naringin compared to neohesperidin dihydrochalcone (NHD) and other sweeteners. In a head-to-head sensory study at equivalent sweetness levels, HDG was the most effective compound tested [1].
NHDC: 40% increase
(1% sucrose equivalence)
| Evidence Dimension | Increase in limonin bitterness threshold at 1% sucrose equivalence |
|---|---|
| Target Compound Data | 220% increase in threshold |
| Comparator Or Baseline | Neohesperidin dihydrochalcone (NHD): 40% increase; Sucrose: 0% increase; Aspartylphenylalanine methyl ester (AP): 150% increase |
| Quantified Difference | HDG increased limonin threshold by 180 percentage points more than NHD |
| Conditions | Sensory panel evaluation at 1% sucrose equivalence, aqueous solution |
Why This Matters
For procurement in citrus-based product formulations, this data directly justifies selecting HDC over NHDC when bitter off-notes from compounds like limonin and naringin need to be mitigated.
- [1] Guadagni, D. G., Maier, V. P., & Turnbaugh, J. H. (1974). Some factors affecting sensory thresholds and relative bitterness of limonin and naringin. Journal of the Science of Food and Agriculture, 25(10), 1199-1205. View Source
